![molecular formula C8H14N4O3S2 B1210238 N-[5-(tert-ブチルスルファモイル)-1,3,4-チアゾール-2-イル]アセトアミド CAS No. 13018-60-5](/img/structure/B1210238.png)

N-[5-(tert-ブチルスルファモイル)-1,3,4-チアゾール-2-イル]アセトアミド

説明

Acetamido thiadiazole butyl sulfonamide (ATBS) is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a versatile compound that is used in the synthesis of other compounds, as well as in medicinal and biological research. It is a valuable tool for scientists due to its unique properties and its ability to be used in a variety of applications.

科学的研究の応用

N-tert-ブチルアミドの合成

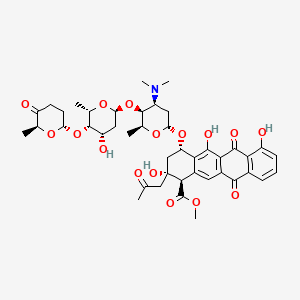

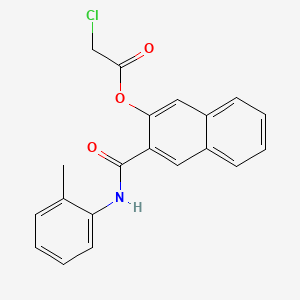

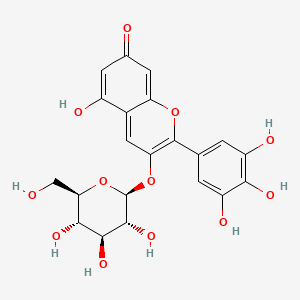

N-tert-ブチルアミド: は、さまざまな医薬品に含まれるため、製薬業界で重要です。 この化合物は、これらのアミドの合成に使用できます。これらのアミドは、良性前立腺肥大症の治療に使用されるフィナステリドや、HIVプロテアーゼ阻害剤であるネルフィナビルなどの医薬品に見られます {svg_1}.

非対称N-ヘテロ環合成

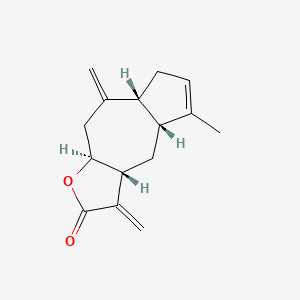

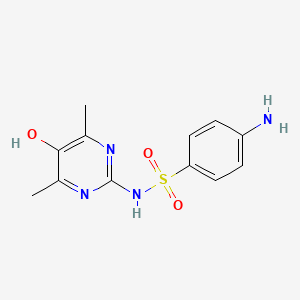

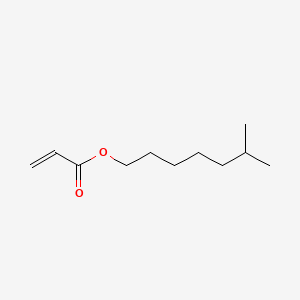

tert-ブチルスルファモイル 部分は、アミンおよびその誘導体の立体選択的合成において重要です。 この化合物は、スルフィニミンを介した非対称N-ヘテロ環合成に使用でき、天然物および治療薬に不可欠な構造的に多様なピペリジン、ピロリジン、アゼチジン、およびそれらの縮合誘導体へのアクセスを提供します {svg_2}.

抗けいれん剤

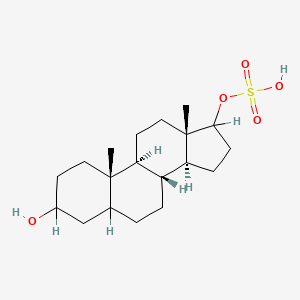

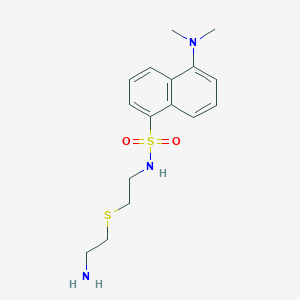

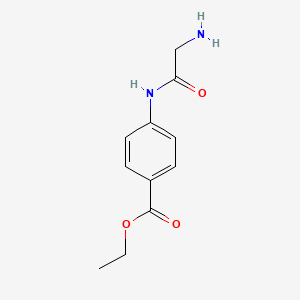

1,3,4-チアゾール骨格は、抗けいれん活性を示すことが確認されています。 この化合物の誘導体は、抗けいれん剤としての可能性について研究されており、非常に効果的で毒性が低いことから、てんかん治療の有望な候補となっています {svg_3}.

抗菌および抗真菌活性

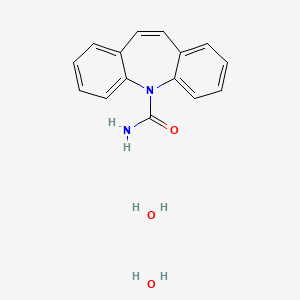

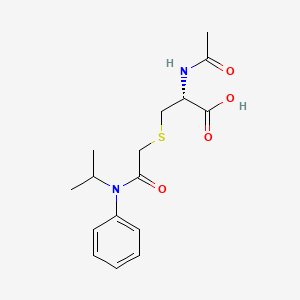

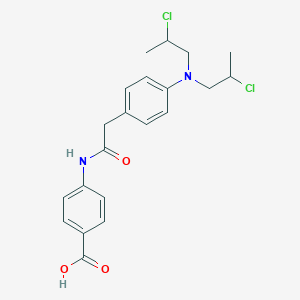

チアゾール誘導体には、問題の化合物が含まれ、その抗菌および抗真菌活性について研究されています。 これらの特性により、薬剤耐性病原菌の増加という懸念に対処する、新しい抗生物質および抗真菌薬の開発に役立ちます {svg_4}.

神経保護療法

この化合物の誘導体は、その神経保護特性について研究されています。 この用途は、酸化ストレスが重要な役割を果たす中枢神経系の疾患の治療において特に関連しています {svg_5}.

腫瘍診断と治療

この化合物は直接関連していませんが、1,3,4-チアゾール環系は、腫瘍診断と治療における可能性について研究されています。 たとえば、チェレンコフ発光(CL)は、腫瘍の検出と治療に発光特性を持つ化合物を利用する高度な技術です {svg_6}.

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O3S2/c1-5(13)9-6-10-11-7(16-6)17(14,15)12-8(2,3)4/h12H,1-4H3,(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSQJQIWDZTQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156385 | |

| Record name | Cl 13850 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13018-60-5 | |

| Record name | Cl 13850 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cl 13850 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of CL 13850 in studying carbonic anhydrase?

A: CL 13850 serves as a crucial control compound in carbonic anhydrase research. Unlike its close structural analog, acetazolamide, CL 13850 does not inhibit carbonic anhydrase activity [, ]. This distinction allows researchers to differentiate between the effects caused by carbonic anhydrase inhibition and those unrelated to the enzyme. For instance, in a study on cerebrospinal fluid flow, CL 13850 demonstrated no impact on the flow rate, unlike acetazolamide, confirming that the observed flow reduction with acetazolamide was specifically due to its carbonic anhydrase inhibitory action [].

Q2: How does the lack of carbonic anhydrase inhibition by CL 13850 contribute to understanding the mechanism of other sulfonamides?

A: Research on turtle bladder function showed that high concentrations of certain sulfonamides, like acetazolamide, impact hydrogen ion transport (JH) by two mechanisms: inhibiting carbonic anhydrase and affecting glucose metabolism, specifically the pentose shunt []. CL 13850, lacking carbonic anhydrase inhibition, did not affect glucose-6-phosphate dehydrogenase (G-6-PD) activity, a key enzyme in the pentose shunt []. This finding suggests that the observed metabolic effects of acetazolamide are directly linked to its carbonic anhydrase inhibition and not solely due to its sulfonamide structure. This distinction is crucial for understanding the multifaceted action of sulfonamide-based drugs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。